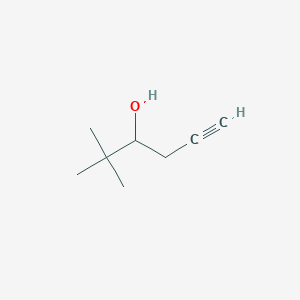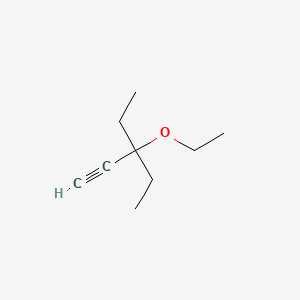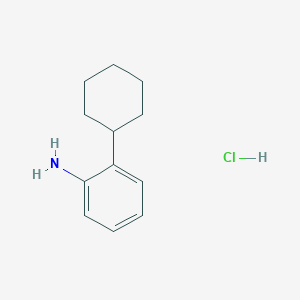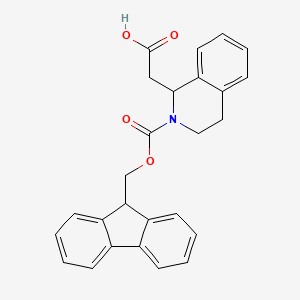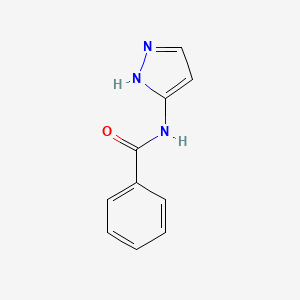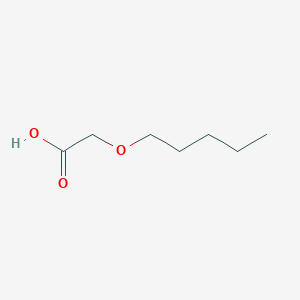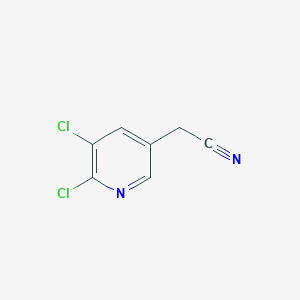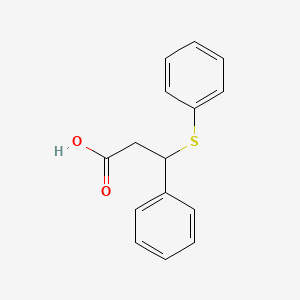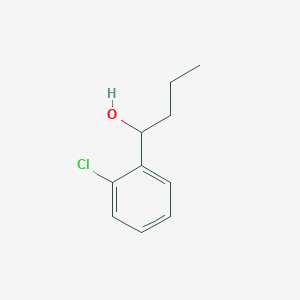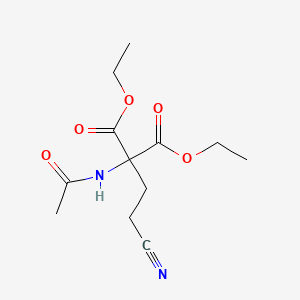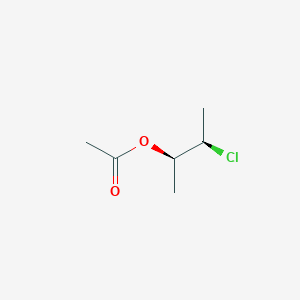
rel-(2R,3R)-3-Chlorobutan-2-yl acetate
Übersicht
Beschreibung
rel-(2R,3R)-3-Chlorobutan-2-yl acetate: is an organic compound with a chiral center, making it an important molecule in stereochemistry. This compound is often used in various chemical reactions and has applications in different fields such as pharmaceuticals and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,3R)-3-Chlorobutan-2-yl acetate typically involves the reaction of (2R,3R)-3-chlorobutan-2-ol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the retention of the stereochemistry.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts such as silica nanoparticles can further enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: rel-(2R,3R)-3-Chlorobutan-2-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of (2R,3R)-3-hydroxybutan-2-yl acetate.
Reduction Reactions: The compound can be reduced to (2R,3R)-butane-2,3-diol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the acetate group can yield (2R,3R)-3-chlorobutan-2-one.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Substitution: (2R,3R)-3-hydroxybutan-2-yl acetate.
Reduction: (2R,3R)-butane-2,3-diol.
Oxidation: (2R,3R)-3-chlorobutan-2-one.
Wissenschaftliche Forschungsanwendungen
Chemistry: rel-(2R,3R)-3-Chlorobutan-2-yl acetate is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving chiral substrates. It serves as a model compound to understand the stereoselectivity of various enzymes.
Medicine: The compound is investigated for its potential use in the synthesis of pharmaceutical intermediates. Its chiral nature is crucial for the development of drugs with specific stereochemical requirements.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of rel-(2R,3R)-3-Chlorobutan-2-yl acetate involves its interaction with various molecular targets depending on the type of reaction it undergoes. For instance, in substitution reactions, the chlorine atom is replaced by a nucleophile, while in reduction reactions, the acetate group is reduced to an alcohol. The pathways involved in these reactions are influenced by the stereochemistry of the compound, which dictates the orientation and reactivity of the functional groups.
Vergleich Mit ähnlichen Verbindungen
- (2R,3R)-3-Chlorobutan-2-ol
- (2R,3R)-3-Hydroxybutan-2-yl acetate
- (2R,3R)-Butane-2,3-diol
Comparison: rel-(2R,3R)-3-Chlorobutan-2-yl acetate is unique due to its acetate ester group, which imparts different reactivity compared to its alcohol and diol counterparts. The presence of the chlorine atom also makes it more reactive in substitution reactions compared to (2R,3R)-3-hydroxybutan-2-yl acetate. Its stereochemistry is crucial for its applications in asymmetric synthesis and chiral resolution processes.
Eigenschaften
IUPAC Name |
[(2R,3R)-3-chlorobutan-2-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-4(7)5(2)9-6(3)8/h4-5H,1-3H3/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIUPQANRXKHMV-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)Cl)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C)Cl)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10110028 | |
| Record name | rel-(2R,3R)-3-Chlorobutan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10110028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54192-20-0 | |
| Record name | rel-(2R,3R)-3-Chlorobutan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10110028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


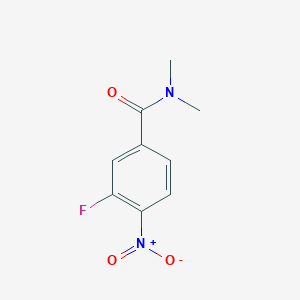
![2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3384248.png)
